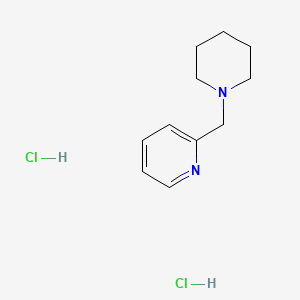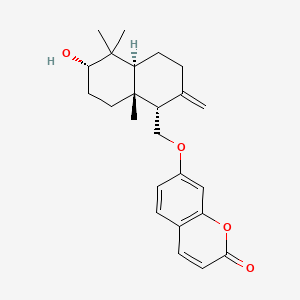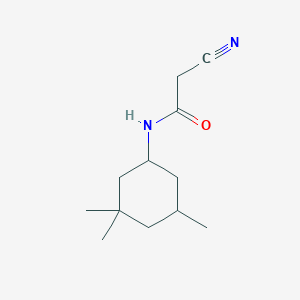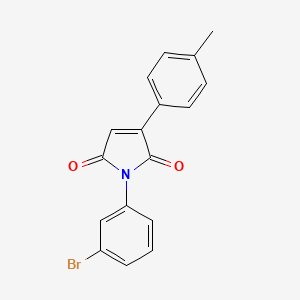
5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Dihydrokawain-5-ol is an aromatic ether and a member of 2-pyranones.
(+)-Dihydrokawain-5-ol is a natural product found in Piper peltatum, Macropiper latifolium, and other organisms with data available.
Applications De Recherche Scientifique
Antimicrobial and Anticoccidial Activity
Research has indicated the antimicrobial and anticoccidial activity of compounds related to 5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one. A study by Georgiadis (1976) demonstrated that derivatives of this compound showed significant in vitro antimicrobial activity and were more active as coccidiostats than the starting material, especially when administered to chickens against Eimeria tenella (Georgiadis, 1976).
Neuroprotective and Anti-Inflammatory Effects
Another compound isolated from Amomum tsaoko, related to this compound, showed significant neuroprotective effects and anti-inflammatory activity. This was evidenced in a study where these effects were observed in PC-12 cells and macrophage RAW 264.7 cells, suggesting potential applications in neuroprotection and inflammation control (Zhang, Lu, & Jiang, 2016).
Potential Applications in HIV Protease Inhibition
Research has also explored the use of 5,6-dihydro-2H-pyran derivatives as inhibitors of HIV protease. Tait et al. (1997) studied 4-hydroxy-5,6-dihydropyrones and found that derivatives of these compounds showed potent inhibitory activity against HIV protease, indicating potential applications in HIV treatment (Tait et al., 1997).
Antifungal and Termite Repellent Properties
Dihydro-5,6-dehydrokawain derivatives, closely related to this compound, have shown notable biological activities. A study by Tawata et al. (1996) indicated strong antifungal activity against plant pathogenic fungi and effectiveness as a termite repellent (Tawata, Taira, Kobamoto, Ishihara, & Toyama, 1996).
Propriétés
Numéro CAS |
52247-81-1 |
|---|---|
Formule moléculaire |
C14H16O4 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
(2S,3R)-3-hydroxy-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H16O4/c1-17-12-9-13(15)18-11(14(12)16)8-7-10-5-3-2-4-6-10/h2-6,9,11,14,16H,7-8H2,1H3/t11-,14+/m0/s1 |
Clé InChI |
VJCNEDVMYQCMBK-SMDDNHRTSA-N |
SMILES isomérique |
COC1=CC(=O)O[C@H]([C@H]1O)CCC2=CC=CC=C2 |
SMILES |
COC1=CC(=O)OC(C1O)CCC2=CC=CC=C2 |
SMILES canonique |
COC1=CC(=O)OC(C1O)CCC2=CC=CC=C2 |
melting_point |
92°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B1656247.png)




![1,7-Diethyl-4-(2-methoxyphenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B1656259.png)
![(4Z,8E)-N-(2-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B1656261.png)

![2-(3-Hydroxyphenyl)-4-phenylbenzo[f]isoindole-1,3-dione](/img/structure/B1656264.png)
![4-[3-[5-[3-(3-Carboxypropanoylamino)phenoxy]-1,3-dioxoisoindol-2-yl]anilino]-4-oxobutanoic acid](/img/structure/B1656265.png)

![6-[1-(Hydroxyamino)ethylidene]-3-methoxycyclohexa-2,4-dien-1-one](/img/structure/B1656267.png)
![Dimethyl 2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B1656269.png)
![2-[(3-bromophenyl)methylsulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B1656270.png)
